molecular formula C22H21FN2O5S2 B6560710 4-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946346-68-5

4-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B6560710
CAS No.: 946346-68-5
M. Wt: 476.5 g/mol
InChI Key: CMNHCASIXHDMOT-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with two distinct aryl sulfonamide groups: a 4-fluorobenzenesulfonamide moiety and a 4-methoxybenzenesulfonyl group. The tetrahydroquinoline core provides a rigid, nitrogen-containing heterocyclic structure, while the sulfonamide groups introduce electronegative and hydrogen-bonding capabilities. Such structural attributes are common in bioactive molecules, particularly enzyme inhibitors targeting kinases or carbonic anhydrases . The fluorine atom enhances metabolic stability and influences electronic properties, whereas the methoxy group contributes to solubility and steric interactions.

Properties

IUPAC Name

4-fluoro-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O5S2/c1-30-19-7-11-21(12-8-19)32(28,29)25-14-2-3-16-15-18(6-13-22(16)25)24-31(26,27)20-9-4-17(23)5-10-20/h4-13,15,24H,2-3,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNHCASIXHDMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related sulfonamide derivatives, emphasizing key structural and physicochemical differences:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features
4-Fluoro-N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Benzene-1-Sulfonamide Tetrahydroquinoline 4-Fluorobenzenesulfonamide; 4-Methoxybenzenesulfonyl ~500 (estimated) N/A Dual sulfonamide groups; fluorine enhances stability; methoxy improves solubility.
N-(4-Methoxyphenyl)Benzenesulfonamide () Benzene 4-Methoxyphenylamine; Benzenesulfonamide 277.3 N/A Simpler structure; lacks fluorination and heterocyclic core. Bioactivity studied in sulfonamides .
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide () Pyrazolo-Pyrimidine Fluorophenyl; Chromenone; Methylbenzenesulfonamide 589.1 (M++1) 175–178 Complex heterocyclic core; dual fluorination; higher molecular weight.
N-[4-(4-Fluoro-Phenyl)-5-Formyl-6-Isopropyl-Pyrimidin-2-yl]-N-Methyl-Methanesulfonamide () Pyrimidine 4-Fluorophenyl; Isopropyl; Methanesulfonamide ~350 (estimated) N/A Pyrimidine core; formyl and isopropyl groups increase lipophilicity.
N-(4-{[4-(Diethylamino)-6-Methylpyrimidin-2-yl]Amino}Phenyl)-4-Methoxybenzene-1-Sulfonamide () Pyrimidine Diethylamino; 4-Methoxybenzenesulfonamide ~450 (estimated) N/A Basic diethylamino group; methoxy sulfonamide; potential for enhanced absorption.

Structural and Functional Analysis

Core Heterocycles: The tetrahydroquinoline core in the target compound offers a six-membered nitrogen-containing ring, promoting planar interactions with biological targets.

Substituent Effects: Fluorine: Present in the target compound and derivatives, fluorine increases electronegativity and metabolic stability. Dual fluorination in enhances steric and electronic effects. Methoxy Groups: The 4-methoxybenzenesulfonyl group in the target compound improves solubility compared to non-polar substituents (e.g., isopropyl in ) .

Bioactivity Considerations: Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase). The tetrahydroquinoline core may target kinases, while pyrazolo-pyrimidine derivatives () are prevalent in anticancer research .

Synthetic Complexity: The target compound likely requires multi-step synthesis involving sulfonylation of the tetrahydroquinoline amine. highlights the use of palladium catalysts for Suzuki couplings, a common strategy in aryl sulfonamide synthesis .

Research Implications

The structural diversity of sulfonamide derivatives underscores the importance of core and substituent selection in drug design. The target compound’s tetrahydroquinoline scaffold and dual sulfonamide groups position it as a candidate for selective enzyme inhibition, while fluorination and methoxy substitution balance stability and solubility. Further studies should explore its pharmacokinetics and target affinity relative to analogs.

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